![molecular formula C21H25N5O3 B2832477 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896845-57-1](/img/structure/B2832477.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Antioxidant Activity
Research into antioxidants and their broad applicability in fields from food engineering to medicine highlights the importance of developing accurate assays for determining antioxidant capacity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical for assessing the antioxidant potential of compounds, including potentially related chemical structures (Munteanu & Apetrei, 2021).
Medicinal Chemistry of Pyrazolopyrimidines
Pyrazolopyrimidines, structurally akin to purines, have been investigated for their therapeutic significance in various diseases, highlighting their bioactivity and potential as medicinal compounds. Such research underscores the importance of structural analogs in drug development (Chauhan & Kumar, 2013).
Synthetic Biology Applications
The development of unnatural base pairs beyond standard Watson-Crick pairs for synthetic biology showcases the utility of imidazo purine derivatives. These efforts aim to expand the genetic alphabet, demonstrating the potential of these compounds in novel biological systems (Saito-Tarashima & Minakawa, 2018).
Enzymatic Catalysis and Industrial Applications
The role of imidazoline and derivatives as corrosion inhibitors exemplifies their industrial relevance. Their chemical structure facilitates adsorption onto metal surfaces, offering protection against corrosion. This application is crucial for maintaining infrastructure and machinery in various industries (Sriplai & Sombatmankhong, 2023).
Enzyme-Redox Mediator Systems for Pollutant Remediation
The combined use of enzymes and redox mediators for the treatment of pollutants highlights the versatility of chemical compounds in enhancing enzymatic degradation of recalcitrant compounds. This approach is promising for environmental remediation efforts (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(29)25(19(17)28)11-7-13-27)22-20(26)24(14)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKTWPQZFMBSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4889845 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)
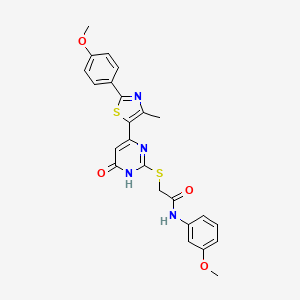
![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)
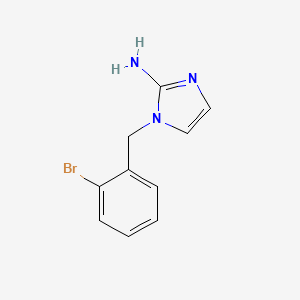

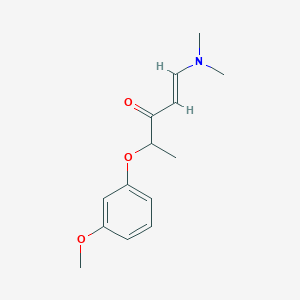
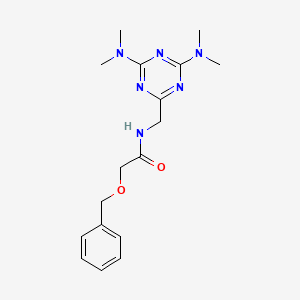
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)


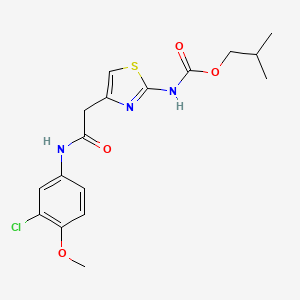

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)